molecular formula C7H13NO3 B13829401 Hexanoic acid, 3-amino-5-methyl-2-oxo-

Hexanoic acid, 3-amino-5-methyl-2-oxo-

Katalognummer: B13829401
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: FGVXRLWHVWRKPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 3-amino-5-methyl-2-oxo-, typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexanoic acid derivatives, which undergoes a series of reactions including amination and oxidation to introduce the amino and keto groups .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and optimized reaction conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 3-amino-5-methyl-2-oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of hexanoic acid, such as hydroxylated, halogenated, and alkylated compounds .

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 3-amino-5-methyl-2-oxo-, has several applications in scientific research:

Wirkmechanismus

The mechanism of action of hexanoic acid, 3-amino-5-methyl-2-oxo-, involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .

Eigenschaften

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

3-amino-5-methyl-2-oxohexanoic acid

InChI

InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)

InChI-Schlüssel

FGVXRLWHVWRKPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.